molecular formula C9H9N3O2 B3098879 3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide CAS No. 1346270-24-3

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide

Cat. No. B3098879
CAS RN: 1346270-24-3
M. Wt: 191.19 g/mol
InChI Key: JPMMMRIYZDXZKK-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide, also known as 5-MFPC, is an organic compound that belongs to the class of pyrazole carboxamides. It is a versatile compound that has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a broader class of chemicals explored for various synthetic pathways and chemical transformations. For example, the synthesis of related pyrazole and isoxazole derivatives has been reported, demonstrating the versatility of these compounds in organic synthesis. Such pathways are crucial for developing new chemicals with potential applications in medicinal chemistry and materials science (Martins et al., 2002).

Antimicrobial and Antibacterial Activity

  • Some studies have focused on the design and synthesis of compounds bearing both furan and pyrazole scaffolds, showing significant antibacterial properties. This includes efforts to create Nitrofurantoin® analogues, indicating the potential of these compounds in treating urinary infectious diseases by comparing their activity against Gram-positive and Gram-negative bacteria (Hassan et al., 2020).

Potential in Medical Imaging

  • Research into the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation highlights the compound's role in advancing diagnostic tools. This study showcases the chemical's application in creating imaging agents that can assist in the detection and understanding of neuroinflammatory processes, which are key in various neurological disorders (Wang et al., 2018).

properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-2-3-8(14-5)6-4-7(9(10)13)12-11-6/h2-4H,1H3,(H2,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMMMRIYZDXZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228805
Record name 1H-Pyrazole-3-carboxamide, 5-(5-methyl-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methylfuran-2-YL)-1H-pyrazole-5-carboxamide

CAS RN

1346270-24-3
Record name 1H-Pyrazole-3-carboxamide, 5-(5-methyl-2-furanyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346270-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-3-carboxamide, 5-(5-methyl-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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